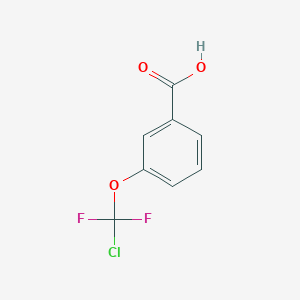
4-Bromo-3-methylbut-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methylbut-2-enenitrile is an organic compound with the molecular formula C₅H₆BrN. It is a nitrile derivative characterized by the presence of a bromine atom and a methyl group attached to a but-2-enenitrile backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-3-methylbut-2-enenitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-2-enenitrile. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reactant concentrations, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-methylbut-2-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R), leading to the formation of different derivatives.
Addition Reactions: The double bond in the but-2-enenitrile moiety can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X₂).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in dichloromethane (CH₂Cl₂) at low temperatures.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under mild conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of halogenated or hydrogenated products.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methylbut-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-methylbut-2-enenitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In reduction reactions, the nitrile group is converted to an amine via the transfer of electrons from the reducing agent to the nitrile carbon, followed by protonation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-methylbut-1-ene: Similar structure but lacks the nitrile group, leading to different reactivity and applications.
3-Methylbut-2-enenitrile: Lacks the bromine atom, resulting in different chemical properties and reactivity.
4-Bromo-2-methylbut-2-enenitrile: Positional isomer with different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-Bromo-3-methylbut-2-enenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C5H6BrN |
|---|---|
Molekulargewicht |
160.01 g/mol |
IUPAC-Name |
(E)-4-bromo-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C5H6BrN/c1-5(4-6)2-3-7/h2H,4H2,1H3/b5-2+ |
InChI-Schlüssel |
UBWBTBRGJMOZOT-GORDUTHDSA-N |
Isomerische SMILES |
C/C(=C\C#N)/CBr |
Kanonische SMILES |
CC(=CC#N)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)











![(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13474506.png)
